molecular formula C17H29N5O4 B7783713 7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B7783713
M. Wt: 367.4 g/mol
InChI Key: UYEDARPHKIPRAS-UHFFFAOYSA-N
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Description

7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a purine core substituted with hydroxy, isopropoxypropyl, methyl, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions. Key steps may involve:

    Alkylation: Introduction of the isopropoxypropyl group through an alkylation reaction.

    Amination: Incorporation of the amino group using appropriate amines under controlled conditions.

    Hydroxylation: Addition of the hydroxy group using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound may be studied for its potential as a biochemical probe or as a lead compound in the development of new therapeutics.

Medicine

In medicinal chemistry, 7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-3-METHYL-8-[(3-METHYLBUTYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-(3-methylbutylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O4/c1-10(2)6-7-18-16-19-14-13(15(24)20-17(25)21(14)5)22(16)8-12(23)9-26-11(3)4/h10-12,23H,6-9H2,1-5H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEDARPHKIPRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=C(N1CC(COC(C)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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